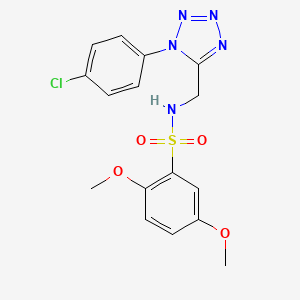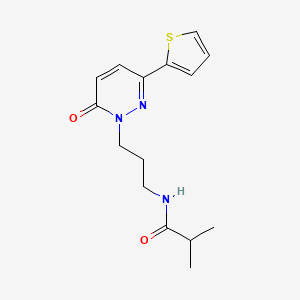
N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide is a synthetic organic compound characterized by its unique structure, which includes a pyridazinone core substituted with a thiophene ring and an isobutyramide group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
科学的研究の応用
Chemistry
In chemistry, N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic effects. Studies may investigate its activity against certain diseases or conditions, such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Thiophene Substitution: The thiophene ring is introduced via a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Propyl Chain Introduction: The propyl chain is added through alkylation reactions, often using alkyl halides in the presence of a base.
Isobutyramide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways would depend on the biological context, but it is likely to involve modulation of signaling pathways or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(3-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan analogs. This can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-methyl-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11(2)15(20)16-8-4-9-18-14(19)7-6-12(17-18)13-5-3-10-21-13/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGYJKHXCINXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
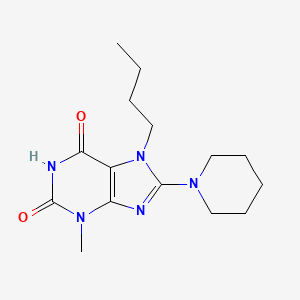
![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2843415.png)
![N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843416.png)
![3-Tert-butyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2843417.png)
![1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2843419.png)
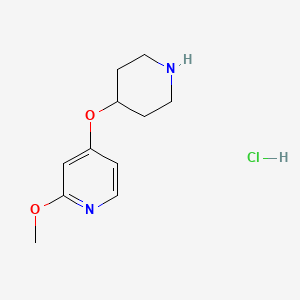
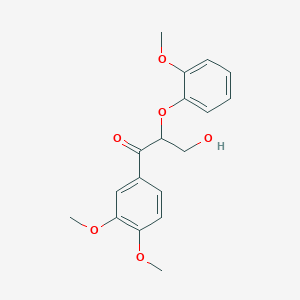
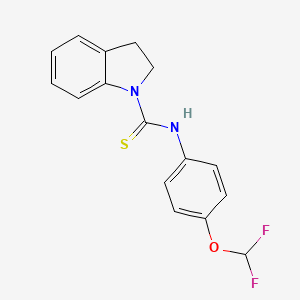
![N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide](/img/structure/B2843427.png)
![3-Methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2843429.png)
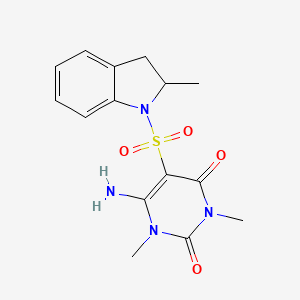
![methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate](/img/structure/B2843431.png)
![5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one](/img/structure/B2843433.png)
